REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:20]=[C:19]([Cl:21])[C:18]([Cl:22])=[CH:17][C:5]=1[O:6][C:7]1[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10])([O-])=O>C(O)(=O)C.[Cl-].[Cl-].[Cl-].[Ti+3]>[NH2:1][C:4]1[CH:20]=[C:19]([Cl:21])[C:18]([Cl:22])=[CH:17][C:5]=1[O:6][C:7]1[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10] |f:2.3.4.5|
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Name
|
methyl 2-(2-nitro-4,5-dichlorophenoxy)benzoate
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Quantity
|
2 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=C(OC2=C(C(=O)OC)C=CC=C2)C=C(C(=C1)Cl)Cl
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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22 mL
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
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EXTRACTION
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Details
|
The crude product was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Flash chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from-ethyl acetate/hexane
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(OC2=C(C(=O)OC)C=CC=C2)C=C(C(=C1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |